molecular formula C9H9NO4S B11876765 Quinoline-8-sulfonic acid hydrate CAS No. 857211-12-2

Quinoline-8-sulfonic acid hydrate

Cat. No.: B11876765
CAS No.: 857211-12-2
M. Wt: 227.24 g/mol
InChI Key: KFSLGCMFBPUFKE-UHFFFAOYSA-N
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Description

Quinoline-8-sulfonic acid hydrate is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a sulfonic acid group attached to the eighth position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-8-sulfonic acid hydrate can be synthesized through several methods. One common approach involves the sulfonation of quinoline, which typically yields the 8-sulfonic acid derivative. This process can be carried out using sulfuric acid or oleum as the sulfonating agents under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation reactions. The reaction mixture is cooled and the product is isolated through crystallization or precipitation techniques. The final product is then purified to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

Quinoline-8-sulfonic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often require catalysts or specific solvents to facilitate the process .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-8-sulfonic acid derivatives, while reduction can produce various quinoline derivatives .

Mechanism of Action

The mechanism of action of quinoline-8-sulfonic acid hydrate involves its interaction with specific molecular targets. For instance, in biological systems, it can chelate metal ions, which may inhibit the activity of metalloenzymes. This chelation process is crucial for its antimicrobial and anticancer activities . The compound’s ability to form stable complexes with metal ions also underlies its use as a fluorescent probe .

Properties

CAS No.

857211-12-2

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

quinoline-8-sulfonic acid;hydrate

InChI

InChI=1S/C9H7NO3S.H2O/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);1H2

InChI Key

KFSLGCMFBPUFKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2.O

Origin of Product

United States

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